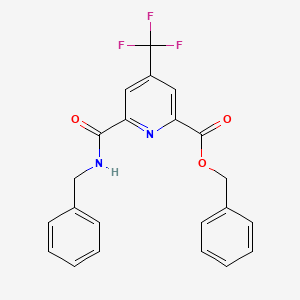

benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate

Description

benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate is a versatile chemical compound with a unique structure that includes a trifluoromethyl group, a benzylamino group, and a pyridinecarboxylate moiety.

Properties

IUPAC Name |

benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N2O3/c23-22(24,25)17-11-18(20(28)26-13-15-7-3-1-4-8-15)27-19(12-17)21(29)30-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFVEOICZVGCIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The specific industrial processes may vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate exhibit significant anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit specific kinases involved in cancer progression. A notable study demonstrated that certain benzamide derivatives showed potent inhibition of RET kinase activity, which is crucial for the treatment of various cancers .

| Compound | Activity | Reference |

|---|---|---|

| This compound | RET kinase inhibition | |

| Related benzamide derivatives | Antitumor effects |

Inhibition of Fatty Acid-Binding Proteins

Another significant application involves the inhibition of human adipocyte fatty acid-binding protein (A-FABP). Compounds based on the trifluoromethyl pyrimidine scaffold have shown promising results in selectively inhibiting A-FABP, which is linked to obesity and metabolic syndrome . The modification of substituents on the pyrimidine ring was crucial for enhancing biological activity.

Pest Control

The compound has also been evaluated for its potential in pest control, particularly against invertebrate pests affecting crops such as sugarcane and citrus plants. A patent describes a method that involves applying this compound to plants to effectively manage pest populations . This application leverages the compound's chemical properties to disrupt pest life cycles.

| Application | Target Pests | Crops |

|---|---|---|

| Pest control using this compound | Invertebrate pests | Sugarcane, citrus |

Clinical Evaluation of Antitumor Effects

A clinical study involving patients treated with benzamide derivatives highlighted significant antitumor effects, with some patients showing prolonged survival rates. This underscores the potential of this compound as a therapeutic agent in oncology .

Efficacy in Pest Management

Field trials have demonstrated the efficacy of this compound in reducing pest populations in agricultural settings, leading to improved crop yields and reduced pesticide usage. The results from these trials indicate a promising avenue for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The benzylamino group contributes to its binding affinity with target molecules, while the pyridinecarboxylate moiety facilitates its incorporation into larger molecular structures.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinecarboxylate derivatives and trifluoromethyl-substituted compounds. Examples include:

- Benzyl 6-[(methylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate

- Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate

Uniqueness

What sets benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific interactions with target molecules.

Biological Activity

Benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate is a compound of interest due to its potential biological activities. This article aims to summarize the current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a benzylcarbamoyl group and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures may act as inhibitors for various enzymes and receptors, including:

- Acetylcholinesterase (AChE) : Compounds in this class have shown significant AChE inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease .

- PPAR Agonism : Some derivatives exhibit activity as peroxisome proliferator-activated receptor (PPAR) agonists, influencing lipid metabolism and glucose homeostasis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Activity | IC50 Value | Reference |

|---|---|---|

| AChE Inhibition | 7.5 nM (most active) | |

| PPAR-α Agonism | Effective at 10 mg/kg | |

| Antioxidant Activity | TEAC = 1.33 |

Case Studies

- Neuroprotective Effects : A study demonstrated that compounds similar to this compound showed neuroprotective effects by inhibiting AChE, leading to increased acetylcholine levels in the brain. This suggests potential applications in treating cognitive disorders .

- Metabolic Regulation : In vivo studies indicated that administration of related compounds resulted in significant reductions in triglycerides and glucose levels, similar to established PPAR agonists like pioglitazone. This positions the compound as a candidate for metabolic disorder therapies .

- Antioxidant Properties : The antioxidant capacity was evaluated using the Trolox equivalent antioxidant capacity (TEAC) assay, revealing that the compound exhibits strong radical scavenging abilities, which may contribute to its protective effects against oxidative stress-related diseases .

Q & A

Advanced Research Question

- Docking Studies : Utilize software like AutoDock to predict binding affinities for targets such as WDR5 (WD40-repeat proteins), informed by structural data from related degraders .

- DFT Calculations : Assess electronic effects of substituents (e.g., trifluoromethyl’s electron-withdrawing impact) on reactivity .

- MD Simulations : Evaluate conformational stability of the benzylcarbamoyl group in solvent models (e.g., explicit water) .

How are stability issues (e.g., hydrolysis) mitigated during storage or in vivo studies?

Basic Research Question

- Lyophilization : Store as lyophilized powders at -20°C to prevent ester hydrolysis .

- Buffered Formulations : Use pH 7.4 PBS or cyclodextrin complexes to enhance aqueous stability .

- Accelerated Stability Testing : Monitor degradation via LCMS under stress conditions (e.g., 40°C/75% RH) .

What are the key considerations for scaling up synthesis while maintaining purity?

Advanced Research Question

- Flow Chemistry : Continuous flow systems reduce side reactions in trifluoromethylation steps .

- Quality Control : In-process LCMS checks (e.g., m/z 727 [M+H]+) ensure intermediates meet purity thresholds (>95%) .

- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.